An In-depth Technical Guide to the Chemical Properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Chemical Properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine (CAS No. 209224-90-8). Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related analogs to present a detailed account of its synthesis, potential reactivity, and prospective biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a foundational understanding of this compound and pathways for its further investigation.
Chemical Identity and Physical Properties
| Property | Value | Source/Method |
| Molecular Weight | 209.25 g/mol | Calculated |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like ethanol, methanol, and DMSO. | Based on structural similarity to other arylpyrazoles. |
| pKa | The pyrazole NH is weakly acidic, while the 3-amino group is basic. Specific pKa values are not experimentally determined. | General knowledge of pyrazole and aniline chemistry. |
Synthesis and Experimental Protocols
The most plausible synthetic route to 5-(2-Naphthyl)-1H-pyrazol-3-amine is through the cyclization of the corresponding β-ketonitrile, 3-(naphthalen-2-yl)-3-oxopropanenitrile, with hydrazine. This is a well-established method for the synthesis of 3-aminopyrazoles.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine.
Experimental Protocol for the Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile (β-Ketonitrile Precursor)
This protocol is a generalized procedure based on the Claisen condensation.
Materials:
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2-Acetylnaphthalene
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Diethyl carbonate or Ethyl formate
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Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)
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Acetonitrile
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Acid for workup (e.g., dilute HCl)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Preparation of the Enolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (1.1 equivalents) in the anhydrous solvent. To this suspension, add a solution of 2-acetylnaphthalene (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
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Claisen Condensation: Add diethyl carbonate (1.2 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup and Extraction: Cool the reaction mixture in an ice bath and carefully quench with dilute aqueous acid until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
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Formation of β-Ketonitrile: The crude β-keto ester can be converted to the β-ketonitrile by reaction with acetonitrile in the presence of a base, or through other established methods for this transformation.
Experimental Protocol for the Synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine
This protocol is a generalized procedure for the cyclization of a β-ketonitrile with hydrazine.
Materials:
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3-(Naphthalen-2-yl)-3-oxopropanenitrile
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Hydrazine hydrate
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Solvent (e.g., ethanol or acetic acid)
Procedure:
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Reaction Setup: Dissolve 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
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Addition of Hydrazine: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 5-(2-Naphthyl)-1H-pyrazol-3-amine is dictated by the functionalities present: the pyrazole ring, the naphthyl group, and the amino group.
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Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the substituents. The NH proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
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Amino Group: The 3-amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
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Naphthyl Group: The naphthyl ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the pyrazole ring.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for 5-(2-Naphthyl)-1H-pyrazol-3-amine, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, the following potential biological activities can be hypothesized:
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Antioxidant Activity: Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have demonstrated antioxidant properties. The presence of the NH proton in the pyrazole ring is believed to contribute to this activity.
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Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors of various enzymes. For instance, some pyrazole-containing compounds are potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, suggesting potential anticoagulant activity.[1]
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Receptor Modulation: A study on 1-aryl-3-(naphthalen-2-yloxy)pyrazole derivatives identified them as potent σ1 receptor antagonists, indicating a potential role in modulating neurological pathways.
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Anti-inflammatory and Anticancer Activity: The pyrazole nucleus is a common feature in compounds with anti-inflammatory and anticancer properties.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
5-(2-Naphthyl)-1H-pyrazol-3-amine is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, its structural features suggest a range of interesting chemical and biological properties. This technical guide provides a solid foundation for initiating research on this compound, from its synthesis to the exploration of its potential therapeutic applications. Further experimental work is necessary to fully elucidate its chemical and pharmacological profile.
